REACTION_SMILES
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[CH2:13]([Li:14])[CH2:15][CH2:16][CH3:17].[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:1][n:2]1[cH:3][n:4][c:5](-[c:7]2[cH:8][cH:9][cH:10][cH:11][cH:12]2)[cH:6]1.[Cl:18][C:19]([C:20]([Cl:21])([Cl:22])[Cl:23])([Cl:24])[Cl:25]>>[CH3:1][n:2]1[c:3]([Cl:18])[n:4][c:5](-[c:7]2[cH:8][cH:9][cH:10][cH:11][cH:12]2)[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1cnc(-c2ccccc2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)C(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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Cn1cc(-c2ccccc2)nc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |